![molecular formula C18H18N2O4 B4977257 1-(2-ethoxyphenyl)-3-[hydroxy(phenyl)amino]-2,5-pyrrolidinedione](/img/structure/B4977257.png)
1-(2-ethoxyphenyl)-3-[hydroxy(phenyl)amino]-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-ethoxyphenyl)-3-[hydroxy(phenyl)amino]-2,5-pyrrolidinedione is a chemical compound that belongs to the class of pyrrolidinedione derivatives. This compound has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The synthesis of this compound is of great interest to researchers, and its mechanism of action and physiological effects have been studied in detail.
作用機序
The mechanism of action of 1-(2-ethoxyphenyl)-3-[hydroxy(phenyl)amino]-2,5-pyrrolidinedione involves the inhibition of the enzyme topoisomerase II, which is responsible for the unwinding and rewinding of DNA during replication. This inhibition leads to the accumulation of DNA damage, which ultimately results in the induction of apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-ethoxyphenyl)-3-[hydroxy(phenyl)amino]-2,5-pyrrolidinedione exhibits significant biochemical and physiological effects. This compound has been found to induce apoptosis by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2. It has also been shown to induce cell cycle arrest in the G2/M phase by downregulating the expression of cyclin B1 and upregulating the expression of p21 and p27. Additionally, this compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
1-(2-ethoxyphenyl)-3-[hydroxy(phenyl)amino]-2,5-pyrrolidinedione has several advantages for lab experiments. This compound exhibits significant anticancer activity and has been found to be effective against various cancer cell lines. Additionally, it exhibits antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents. However, the limitations of this compound include its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on 1-(2-ethoxyphenyl)-3-[hydroxy(phenyl)amino]-2,5-pyrrolidinedione. One potential direction is the development of new derivatives of this compound with improved solubility and bioavailability. Additionally, further studies are needed to investigate the potential applications of this compound in the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases. Finally, the mechanism of action of this compound needs to be further elucidated to better understand its effects on cancer cells and other biological systems.
Conclusion:
1-(2-ethoxyphenyl)-3-[hydroxy(phenyl)amino]-2,5-pyrrolidinedione is a promising compound with potential applications in the field of medicinal chemistry. Its anticancer, antibacterial, and antifungal activities make it a potential candidate for the development of new drugs. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives in the treatment of various diseases.
合成法
The synthesis of 1-(2-ethoxyphenyl)-3-[hydroxy(phenyl)amino]-2,5-pyrrolidinedione involves the reaction of ethyl 2-oxo-4-phenylbutyrate with hydrazine hydrate, followed by the reaction with 2-ethoxybenzaldehyde. The resulting product is then treated with 2,4-dinitrophenylhydrazine and acetic anhydride, which gives the final product. This synthesis method has been optimized by various researchers to improve the yield and purity of the product.
科学的研究の応用
1-(2-ethoxyphenyl)-3-[hydroxy(phenyl)amino]-2,5-pyrrolidinedione has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has been found to exhibit antibacterial and antifungal activity against various bacterial and fungal strains.
特性
IUPAC Name |
1-(2-ethoxyphenyl)-3-(N-hydroxyanilino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-2-24-16-11-7-6-10-14(16)19-17(21)12-15(18(19)22)20(23)13-8-4-3-5-9-13/h3-11,15,23H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYJYVYTFSKKEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=O)CC(C2=O)N(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chlorophenyl)-2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-3-methylbutanamide](/img/structure/B4977186.png)
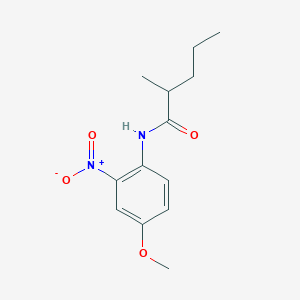
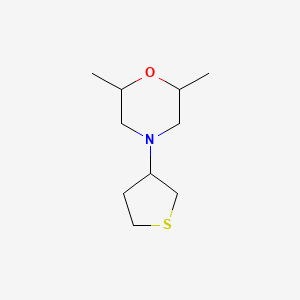
![2-[2-oxo-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propyl]phenyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate](/img/structure/B4977208.png)
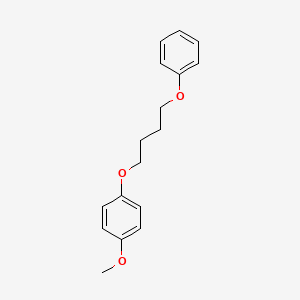
![2-(2-{4-[3-(methylthio)propyl]-1-piperazinyl}ethoxy)ethanol](/img/structure/B4977225.png)
![(1,3-benzodioxol-5-ylmethyl)[3-(benzyloxy)-4-methoxybenzyl]amine oxalate](/img/structure/B4977232.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1-piperidinesulfonamide](/img/structure/B4977249.png)
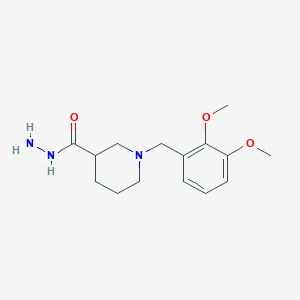
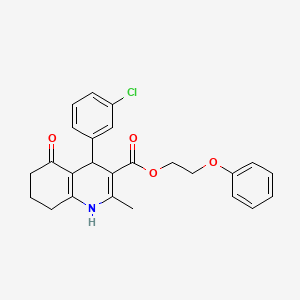
![1-(4-methoxyphenyl)-5-[3-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4977264.png)
![4-chloro-N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B4977266.png)
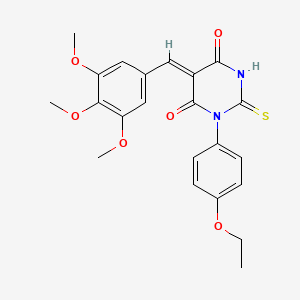
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{1-[(5-methyl-2-pyrazinyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B4977277.png)